molecular formula C20H20N2O2S B11257097 6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one

6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one

Cat. No.: B11257097
M. Wt: 352.5 g/mol
InChI Key: XBTRHTLUVBCRTP-UHFFFAOYSA-N
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Description

6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one is a synthetic compound that belongs to the class of thiochromenones. This compound is characterized by the presence of a methoxy group, a phenylpiperazine moiety, and a thiochromenone core. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one typically involves the following steps:

    Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxythiobenzophenone derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction. This involves reacting the thiochromenone intermediate with 1-phenylpiperazine under appropriate conditions, such as in the presence of a suitable solvent like dimethylformamide (DMF) and a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted thiochromenone derivatives

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule synthesis, which is crucial for cell division and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit angiogenesis can prevent tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one is unique due to its thiochromenone core, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine moiety enhances its bioactivity, making it a promising candidate for drug development. Compared to similar compounds, it offers a unique combination of antimicrobial, anticancer, and molecular modeling applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

6-methoxy-3-(4-phenylpiperazin-1-yl)thiochromen-4-one

InChI

InChI=1S/C20H20N2O2S/c1-24-16-7-8-19-17(13-16)20(23)18(14-25-19)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3

InChI Key

XBTRHTLUVBCRTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC=C(C2=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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